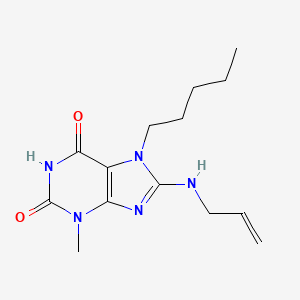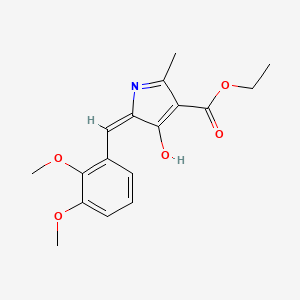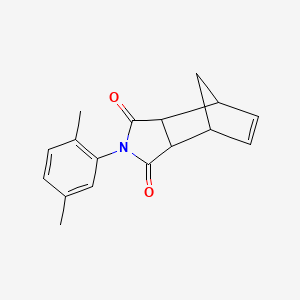
4-(Acetylamino)-1,2,5-oxadiazole-3-carboxamide 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-CARBAMOYL-4-ACETAMIDO-1,2,5-OXADIAZOL-2-IUM-2-OLATE is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-CARBAMOYL-4-ACETAMIDO-1,2,5-OXADIAZOL-2-IUM-2-OLATE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the diazotization of diaminofurazan followed by the reaction with acetic anhydride and carbamoyl chloride. The reaction conditions often require the use of strong acids like sulfuric acid and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-CARBAMOYL-4-ACETAMIDO-1,2,5-OXADIAZOL-2-IUM-2-OLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, amine derivatives, and other heterocyclic compounds
Aplicaciones Científicas De Investigación
3-CARBAMOYL-4-ACETAMIDO-1,2,5-OXADIAZOL-2-IUM-2-OLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use as an antimicrobial and anticancer agent.
Mecanismo De Acción
The mechanism of action of 3-CARBAMOYL-4-ACETAMIDO-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific target and the nature of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-CARBAMOYL-4-ACETAMIDO-1,2,5-OXADIAZOL-2-IUM-2-OLATE include other oxadiazole derivatives, such as:
- 3-AMINO-4-AZIDO-1,2,5-OXADIAZOLE
- 3,5-BIS(4-NITROFURAZAN-3-YL)-1,2,4-OXADIAZOLE
- 3,3’-BIS(4-NITROFURAZAN-3-YL)-5,5’-BI(1,2,4-OXADIAZOLE)
Uniqueness
What sets 3-CARBAMOYL-4-ACETAMIDO-1,2,5-OXADIAZOL-2-IUM-2-OLATE apart from these similar compounds is its unique combination of carbamoyl and acetamido groups
Propiedades
Fórmula molecular |
C5H6N4O4 |
|---|---|
Peso molecular |
186.13 g/mol |
Nombre IUPAC |
4-acetamido-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide |
InChI |
InChI=1S/C5H6N4O4/c1-2(10)7-5-3(4(6)11)9(12)13-8-5/h1H3,(H2,6,11)(H,7,8,10) |
Clave InChI |
VLGGOONGZFUSJD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NO[N+](=C1C(=O)N)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-fluorobenzylidene)hydrazinyl]propanamide](/img/structure/B15031870.png)
![9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15031878.png)
![4-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B15031879.png)



![3-(4-Chloro-2-methylphenoxy)-4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one](/img/structure/B15031901.png)


![2-amino-4-(4-hydroxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B15031924.png)
![N,N-diethyl-N'-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]benzene-1,4-diamine](/img/structure/B15031939.png)
![1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15031940.png)

![Prop-2-en-1-yl 5-(2,4-dimethoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15031955.png)
